3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide is a sulfonamide derivative recognized for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents. Sulfonamides, a class of compounds characterized by the presence of a sulfonamide functional group, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This specific compound features a unique arrangement of amino, chloro, and methoxy substituents on a benzene ring, contributing to its distinctive chemical and biological properties.
The compound's detailed information can be sourced from chemical databases such as PubChem and BenchChem, which provide data on its synthesis, properties, and applications in scientific research.
3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide is classified under sulfonamides and is part of the broader category of organic compounds. Its structure includes a benzene ring substituted with an amino group, a chloro group, and a methoxy group, which influences its reactivity and biological activity.
The synthesis of 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide typically involves several key steps:
The industrial production of this compound may involve optimizing the aforementioned synthetic routes to enhance yield and purity. Techniques such as the use of catalysts, controlled reaction conditions, and purification methods like recrystallization and chromatography are commonly employed to achieve high-quality products.
The molecular formula for 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide is C13H13ClN2O3S. The structure can be represented using its InChI notation:
This notation provides insight into the arrangement of atoms within the molecule.
The compound's molecular weight is approximately 304.77 g/mol. Its structural features include:
3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide can undergo various chemical reactions:
These reactions are significant for synthesizing derivatives that may possess enhanced biological activities or different pharmacological profiles.
The mechanism of action for 3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide primarily involves the inhibition of dihydropteroate synthase, an enzyme critical in the synthesis of dihydrofolic acid. By competing with para-aminobenzoic acid (a substrate necessary for folate synthesis), this compound effectively disrupts bacterial growth and replication processes.
The compound exhibits characteristics typical of sulfonamides:
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) can provide further insights into its physical state and confirm structural integrity .
3-amino-4-chloro-N-(2-methoxyphenyl)benzene-1-sulfonamide has several notable applications in scientific research:
This compound's diverse applications highlight its significance in both academic research and industrial chemistry, making it a valuable subject for further study in drug development and synthetic methodologies.
The discovery of Prontosil (sulfamidochrysoidine) in the 1930s marked the dawn of the synthetic antibiotic era, revolutionizing infectious disease treatment. This first-generation sulfonamide demonstrated unprecedented efficacy against streptococcal infections by inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis [7] [9]. The subsequent development of over 5,000 sulfonamide derivatives yielded clinically indispensable agents like sulfamethoxazole (antibacterial), sulfadiazine (antitoxoplasmic), and acetazolamide (carbonic anhydrase inhibitor) [7]. By the 1980s, research pivoted toward non-antibacterial applications, leveraging the sulfonamide zinc-binding group (ZBG) for targeting human enzymes like carbonic anhydrases (CAs). This led to FDA-approved drugs for glaucoma (e.g., brinzolamide), epilepsy (zonisamide), and hypertension (furosemide) [3] [9]. The structural plasticity of the sulfonamide scaffold—retaining the core SO₂NH₂ moiety while modifying aromatic/heterocyclic appendages—enabled this therapeutic diversification.
Early sulfonamide antibiotics like sulfanilamide featured minimalistic structures (4-aminobenzenesulfonamide), but rapid bacterial resistance via sul1–sul4 genes encoding DHPS variants necessitated structural innovation [9]. Key modifications included:
Table 1: Structural Evolution of Key Sulfonamide Therapeutics
Generation | Compound | Core Modification | Primary Indication |
---|---|---|---|
1st (1930s) | Sulfanilamide | None | Streptococcal infections |
2nd (1940s) | Sulfadiazine | Pyrimidine N-substituent | Toxoplasmosis, UTIs |
3rd (1960s) | Sulfamethoxazole | 3,5-Dimethylisoxazole | Combined with trimethoprim for broad-spectrum infections |
Modern | SLC-0111 (Phase III) | Ureido linker | Carbonic anhydrase IX-targeted anticancer |
For non-antibacterial applications, strategic ring annulation (e.g., thiazole–sulfonamide hybrids) and linker incorporation (e.g., ureido/thioureido bridges) optimized steric and electronic interactions with mammalian enzyme active sites. This enabled selective inhibition of CA isoforms overexpressed in tumors (CA IX/XII) versus off-target physiological isoforms (CA I/II) [6] [9].
The target compound (C₁₃H₁₃ClN₂O₃S; CID 3807992) exemplifies contemporary sulfonamide design principles [1] [8]. Its structure integrates three pharmacophoric elements:
This molecular architecture balances lipophilicity (cLogP ~2.8), polar surface area (PSA ~86 Ų), and structural rigidity—properties critical for optimizing bioavailability and target specificity. Predicted physicochemical descriptors suggest suitability for crossing biological barriers while retaining water solubility [1] [6]. The compound’s unexplored status (no literature data in PubChem) positions it as a novel chemical entity for targeting hypoxic tumors (via CA IX/XII) or microbial resistance-bypassing antibiotics [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7